
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the aniline group. Common reagents used in these steps include benzyl bromide, pyridine derivatives, and aniline. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that maximize yield and minimize cost. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any double bonds present.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or halogen groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)amine
- (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)benzamide
Uniqueness
What sets (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H25N3O |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-[2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C24H25N3O/c1-24(2,27-19-12-7-4-8-13-19)22-15-9-14-21(26-22)23-25-20(17-28-23)16-18-10-5-3-6-11-18/h3-15,20,27H,16-17H2,1-2H3/t20-/m0/s1 |
Clé InChI |
MNHOBFDXTYNGDK-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)(C1=CC=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)

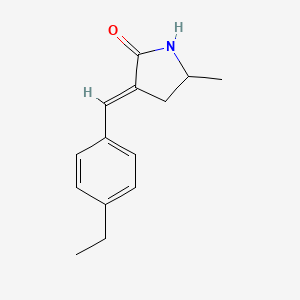
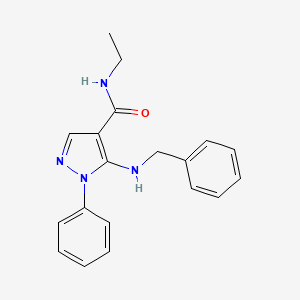
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
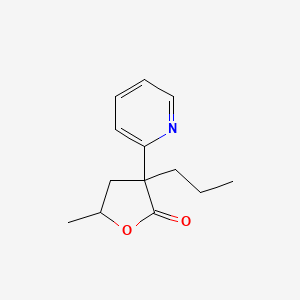
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)
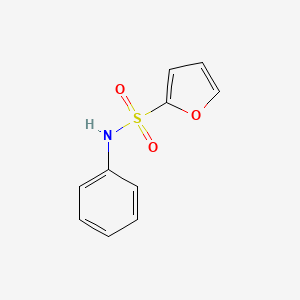

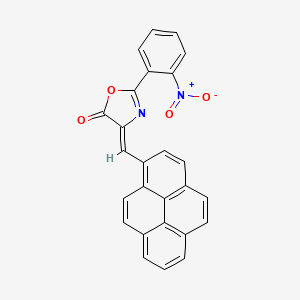
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)


![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)
